
N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate, also known as BPQ-OXA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate varies depending on its therapeutic application. In cancer research, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate selectively inhibits the activity of CK2 by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream targets involved in cell growth and survival. In neurodegenerative disease research, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate inhibits the aggregation of amyloid-beta peptides by binding to their hydrophobic regions and preventing their self-assembly into toxic oligomers. In infectious disease research, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate disrupts the integrity of bacterial and fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects:
N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has been shown to have various biochemical and physiological effects depending on its therapeutic application. In cancer research, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. In neurodegenerative disease research, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease. In infectious disease research, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has been shown to have broad-spectrum antimicrobial activity, including against antibiotic-resistant strains of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate cell membranes and cross the blood-brain barrier. However, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate also has limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate. In cancer research, further studies are needed to investigate the efficacy of N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate in combination with other chemotherapeutic agents and to identify biomarkers of response to treatment. In neurodegenerative disease research, further studies are needed to investigate the long-term effects of N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate on cognitive function and to optimize its pharmacokinetic properties for clinical use. In infectious disease research, further studies are needed to investigate the mechanism of action of N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate against different types of bacteria and fungi and to assess its potential as a therapeutic agent for drug-resistant infections.
Métodos De Síntesis
The synthesis of N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate involves the reaction of 2-(4-morpholinyl)acetic acid with 2-butyl-3-propyl-4-aminoquinoline in the presence of a coupling agent, followed by the addition of oxalic acid to form the oxalate salt. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has been studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has shown promising results as a selective inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and survival. In neurodegenerative disease research, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has been studied for its potential to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. In infectious disease research, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has been shown to have antimicrobial activity against various bacteria and fungi.
Propiedades
IUPAC Name |
N-(2-butyl-3-propylquinolin-4-yl)-2-morpholin-4-ylacetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2.C2H2O4/c1-3-5-10-19-17(8-4-2)22(18-9-6-7-11-20(18)23-19)24-21(26)16-25-12-14-27-15-13-25;3-1(4)2(5)6/h6-7,9,11H,3-5,8,10,12-16H2,1-2H3,(H,23,24,26);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUUXXDCAISWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=C1CCC)NC(=O)CN3CCOCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butyl-3-propylquinolin-4-yl)-2-morpholin-4-ylacetamide;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

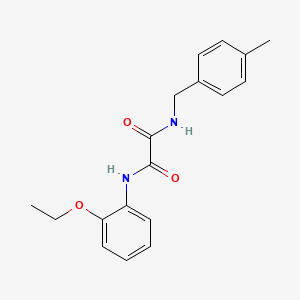

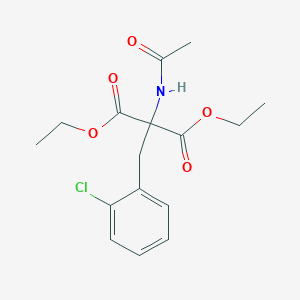
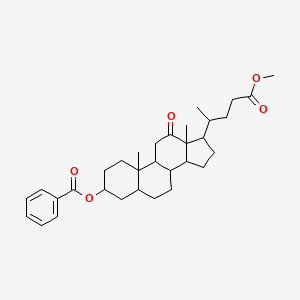
![1-(4-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5124298.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-indanecarboxamide](/img/structure/B5124305.png)
![ethyl 4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5124306.png)

![3-(2-chlorophenyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B5124333.png)
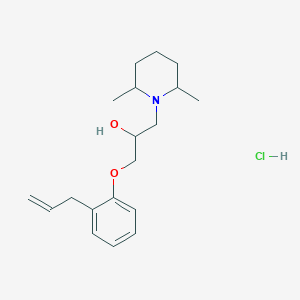
![4-bromo-3-{[(3-hydroxyphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B5124358.png)
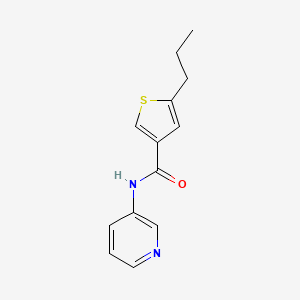

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5124380.png)